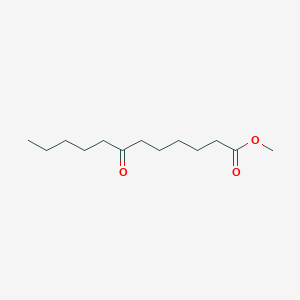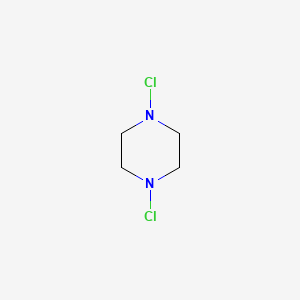
5-Amino-2,3,4-trifluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H4F3NO It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrolysis: The resulting 5-amino-2,3,4-trifluoroaniline is then hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves high-pressure reactions and the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Amino-2,3,4-trifluorophenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Acts as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biodegradation: Its biodegradation pathways are of interest in environmental chemistry.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery.
Industry:
Material Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2,3,4-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Trifluorophenol
- 3,4,5-Trifluorophenol
- 2,3,5-Trifluorophenol
Comparison:
- 2,3,4-Trifluorophenol: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
- 3,4,5-Trifluorophenol: Different fluorine substitution pattern, leading to different chemical properties and reactivity.
- 2,3,5-Trifluorophenol: Another isomer with a different substitution pattern, affecting its chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H4F3NO |
|---|---|
Molekulargewicht |
163.10 g/mol |
IUPAC-Name |
5-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-4-2(10)1-3(11)5(8)6(4)9/h1,11H,10H2 |
InChI-Schlüssel |
YASSNYOFEPDUIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



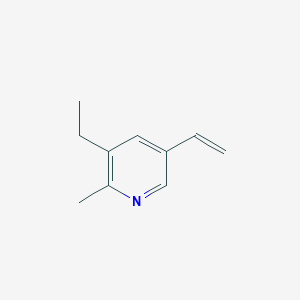
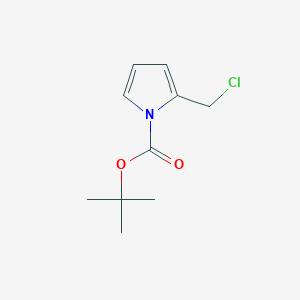
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
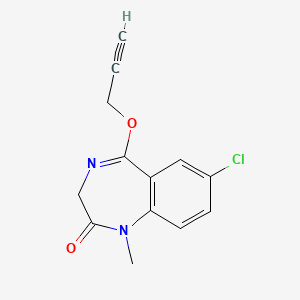
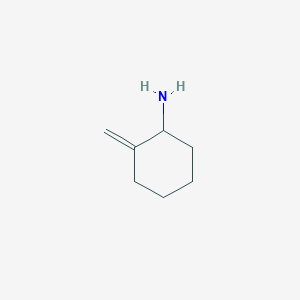

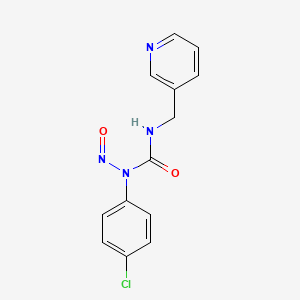
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
